molecular formula C11H7N B1315498 1-Ethynylisoquinoline CAS No. 86520-96-9

1-Ethynylisoquinoline

Cat. No. B1315498
CAS RN: 86520-96-9
M. Wt: 153.18 g/mol
InChI Key: PTRWXSTUHSTRHM-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : 1-Ethynylisoquinoline melts between 56°C and 61°C .

Scientific Research Applications

  • Organic and Pharmaceutical Chemistry

    • Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities .
    • The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists .
    • Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds, considered as important components of many biologically active products .
    • They are used as components of anti-cancer, anti-malarial and some other drugs .
  • Medicinal Chemistry

    • Many isoquinoline alkaloids are biologically active compounds and successfully used as pharmaceuticals .
    • Compounds belonging to the isoquinolines and tetrahydroisoquinolines (TIQs) can be used as anesthetics, antihypertensive drugs, antiviral agents, and vasodilators .
    • The search for new compounds and synthesis of tetrahydroisoquinoline alkaloid derivatives was undertaken .
  • “1-Ethynylisoquinoline” has a CAS Number of 86520-96-9 .
  • Its molecular weight is 153.18 .
  • The compound is available for research purposes .
  • It’s also mentioned in the context of programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, which can produce impressive simulation visualizations .
  • “1-Ethynylisoquinoline” has a CAS Number of 86520-96-9 .
  • Its molecular weight is 153.18 .
  • The compound is available for research purposes .
  • It’s also mentioned in the context of programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, which can produce impressive simulation visualizations .

Future Directions

: Enamine: 1-ethynylisoquinoline

properties

IUPAC Name

1-ethynylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h1,3-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRWXSTUHSTRHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517608
Record name 1-Ethynylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynylisoquinoline

CAS RN

86520-96-9
Record name 1-Ethynylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
N Sakiyama, D Hojo, K Noguchi… - Chemistry–A European …, 2011 - Wiley Online Library
… We first investigated the reaction of trimethylsilyl-substituted 1-ethynylisoquinoline 2 a with ether-linked 1,6-diyne 1 a in the presence of the cationic rhodium(I)/(R)-binap complex (20 …
R Gawinecki, E Kolehmainen, H Loghmani‐Khouzani… - 2006 - Wiley Online Library
… can be prepared by treating 1-methylsulfonylisoquinoline17 or 1-chloroisoquinoline18 with sodium amide and acetophenone, as well as by addition of water to 1-ethynylisoquinoline.19 …
MR Sonawane - 2015 - dspace.cuni.cz
1. Abstract The work reported in this thesis is divided into two parts. In the first part, the chemistry of N-silyloxy enamine is discussed. The introductory section contains a brief overview of …
Number of citations: 0 dspace.cuni.cz
TS Bailey - 1994 - core.ac.uk
The general aim of this study was to develop new modes of access to benzfused medium-ring heterocycles. The approach adopted was to utilise the rearrangements, with concurrent …
Number of citations: 3 core.ac.uk
A Landera, AM Mebel - Journal of the American Chemical Society, 2013 - ACS Publications
… We will show that N-PACs, such as 2-ethynyl-1-azanaphthalene (2-ethynylquinoline) and 1-ethynyl-2-azanaphthalene (1-ethynylisoquinoline), can indeed be synthesized by these …
Number of citations: 18 pubs.acs.org
RI Khusnutdinov, AR Baiguzina… - Russian journal of …, 2010 - search.ebscohost.com
… ether and 1-trifluoromethylsulfonyloxyisoquinoline in the presence of the catalytic system Pd2(dba)3–PPh3 in 52% yield[6], by Kucherov reactioin from 1-ethynylisoquinoline and concn. …
Number of citations: 7 search.ebscohost.com
BJ Coe, D Rusanova, VD Joshi… - The Journal of …, 2016 - ACS Publications
… The mixture was stirred under argon while heating at 80–82 C for 1 h, which is when the disappearance of 1-ethynylisoquinoline was detected. The reaction mixture was allowed to cool …
Number of citations: 66 pubs.acs.org
V Joshi - 2018 - dspace.cuni.cz
… The first step in the synthesis was Pd/Cu(I) catalyzed Sonogashira cross coupling reaction between 1-ethynylisoquinoline and 2-bromo-6-methylpyridine in triethylamine as a base and …
Number of citations: 0 dspace.cuni.cz
C Minozzi - 2018 - papyrus.bib.umontreal.ca
Dans ce mémoire il est présenté la synthèse rapide et efficace d’une bibliothèque de 50 complexes de cuivre photoactifs comportant des ligands bisphosphines et diamines. Il a été …
Number of citations: 0 papyrus.bib.umontreal.ca

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